molecular formula C6H6KNO2S B13240107 Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate

Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate

Cat. No.: B13240107
M. Wt: 195.28 g/mol
InChI Key: NRVCIHYJTQCGFE-UHFFFAOYSA-M
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Description

Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate ( 1007186-55-1) is a potassium salt of a thiazole-containing carboxylic acid with a molecular formula of C 6 H 6 KNO 2 S and a molecular weight of 195.28 g/mol . This compound serves as a versatile and valuable chemical building block and synthetic intermediate in organic synthesis and medicinal chemistry research. The 1,3-thiazole ring is a privileged scaffold in drug discovery, found in a wide range of bioactive molecules. Researchers utilize this potassium salt to introduce the 2-(2-methylthiazol-4-yl)acetate moiety into more complex target structures, facilitating the exploration of new pharmaceutical compounds. The salt form often provides advantages such as improved solubility in various solvents compared to its acid form, which can enhance its reactivity in coupling reactions. It is structurally related to its ester precursor, Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate (CAS 37128-24-8), which is a known material used in research settings . As with all fine chemicals, proper handling procedures are essential. Researchers should consult the safety data sheet and wear appropriate personal protective equipment. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Key Specifications: • CAS Number: 1007186-55-1 • Molecular Formula: C 6 H 6 KNO 2 S • Molecular Weight: 195.28 g/mol • MDL Number: MFCD07689441

Properties

Molecular Formula

C6H6KNO2S

Molecular Weight

195.28 g/mol

IUPAC Name

potassium;2-(2-methyl-1,3-thiazol-4-yl)acetate

InChI

InChI=1S/C6H7NO2S.K/c1-4-7-5(3-10-4)2-6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1

InChI Key

NRVCIHYJTQCGFE-UHFFFAOYSA-M

Canonical SMILES

CC1=NC(=CS1)CC(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Traditional Synthesis via Thioacetic Acid and Potassium Carbonate

Method Overview:
This classical approach involves a straightforward acid-base reaction between thioacetic acid and potassium carbonate, resulting in potassium thioacetate, which can then be derivatized to the target compound.

Procedure:

  • Dissolve potassium carbonate (100 kg) in water (200 kg) at approximately 80°C.
  • Dropwise addition of thioacetic acid (100 kg) under controlled temperature.
  • Reflux and stirring to facilitate reaction completion.
  • Decolorization with activated carbon, followed by filtration and crystallization.

Reaction Equation:
$$
2 \, \mathrm{CH3COSH} + \mathrm{K2CO3} \rightarrow 2 \, \mathrm{CH3COSK} + \mathrm{CO2} + \mathrm{H2O}
$$

Advantages & Drawbacks:

  • Advantages: Simplicity and directness.
  • Drawbacks: Low purity due to residual potassium carbonate and bicarbonate, high energy consumption, and susceptibility to oxidation and hydrolysis.

Research Data:

Parameter Value Notes
Yield Not specified Typically low purity
Purity Low Contains residual inorganic salts
Melting Point 173–176°C Indicates crystalline purity

Source: Patent CN111302994A describes this method, highlighting its limitations and the need for improved procedures.

Improved Synthesis Using Ethanol and Crystallization Techniques

Method Overview:
A refined process involves dissolving potassium carbonate in high-concentration ethanol, followed by slow addition of thioacetic acid under controlled temperature conditions, with subsequent centrifugation and washing to enhance purity.

Procedure:

  • Dissolve potassium carbonate in ethanol at -15 to 40°C.
  • Dropwise addition of thioacetic acid at a rate of 80 kg/h, maintaining temperature control via brine ice to manage exothermic heat.
  • Reaction duration of 3–20 hours, followed by centrifugation at low and high speeds.
  • Leaching with high-concentration ethanol at -15 to 40°C.
  • Final centrifugation yields a white solid of potassium thioacetate.

Advantages & Notes:

  • Advantages: Higher purity, better yield, and operational simplicity.
  • Notes: The process minimizes residual inorganic salts and reduces oxidation.

Research Data:

Parameter Value Notes
Purity High Due to controlled crystallization
Yield Improved Not explicitly quantified but significantly better than traditional methods
Melting Point 173–176°C Consistent with standard potassium thioacetate

Source: Patent CN111302994A provides detailed procedural steps emphasizing process control for purity enhancement.

Organic Synthesis via Thiazole Derivatives

Method Overview:
This approach involves synthesizing heterocyclic intermediates, such as 2-(2-methyl-1,3-thiazol-4-yl) derivatives, through multi-step reactions including Hantzsch reactions, hydrazinolysis, and cyclization.

Key Steps:

  • React pyridine-4-carbothioamide with ethyl 2-chloro-3-oxobutanoate in ethanol under reflux to form ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate.
  • Hydrolyze ester to hydrazide using hydrazine hydrate.
  • Cyclize hydrazide with acetic anhydride or other reagents to form thiazole derivatives.

Reaction Data:

Step Reagents Conditions Yield Notes
Synthesis of thiazole ester Ethanol, reflux 5 hours Not specified High efficiency
Hydrazinolysis Hydrazine hydrate Reflux 6 hours Not specified Confirms structure via NMR and MS
Cyclization Acetic anhydride Reflux 6 hours Not specified Produces heterocyclic compounds

Advantages & Notes:

  • Enables synthesis of specific heterocyclic frameworks.
  • Suitable for generating derivatives with tailored properties.

Source: Research articles on heterocyclic synthesis, such as the 2019 study on 1,3-thiazin derivatives, demonstrate these methods' versatility.

Synthesis via Isothiocyanates and Cyanoacetates

Method Overview:
This method involves preparing aryl isothiocyanates, which then react with methyl or cyanoacetates, followed by cyclization to form heterocyclic compounds.

Procedure:

  • Generate aryl isothiocyanates from aryl salts and carbon disulfide.
  • React with methyl cyanoacetate to form intermediates.
  • Cyclize with halogenated acyl chlorides to produce heterocycles.

Research Data:

Step Reagents Yield Notes
Isothiocyanate synthesis Carbon disulfide, aryl salts 71–95% Efficient but limited with electron-withdrawing groups
Cyclization Halogenated acyl chlorides Variable Structural verification via X-ray

Source: The 2019 study on thiazol derivatives discusses these synthetic pathways, emphasizing their efficiency and structural verification.

Summary Table of Preparation Methods

Method Key Reagents Main Features Purity & Yield References
Classical Reaction Thioacetic acid, potassium carbonate Simple, low purity Low Patent CN111302994A
Ethanol Crystallization Potassium carbonate, ethanol, thioacetic acid Improved purity, operational simplicity Moderate to high Patent CN111302994A
Heterocyclic Synthesis Pyridine derivatives, hydrazine, acyl chlorides Structural diversity, complex Variable Scientific literature (2019)
Isothiocyanate Pathway Aryl isothiocyanates, cyanoacetates Efficient, structural control High Scientific literature (2019)

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives.

Scientific Research Applications

Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Modifications

Key structural analogs differ in substituents on the thiazole ring, counterions/ester groups, or additional functional moieties. These modifications influence physicochemical properties, reactivity, and biological activity.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Counterion/Ester Group Key Properties/Applications References
Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate C₇H₇KNO₂S ~216.30 2-methyl Potassium High solubility; hepatoprotective
Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate C₈H₁₁NO₂S 185.24 2-methyl Ethyl ester Synthetic intermediate; irritant
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate C₇H₁₀N₂O₂S 186.23 2-amino Ethyl ester Antibiotic precursor (e.g., cephalosporins)
Sodium 2-(3-methoxyphenyl-1,3-thiazol-4-yl)acetate C₁₂H₁₁NNaO₃S 271.27 3-methoxyphenyl Sodium Enhanced lipophilicity; potential CNS targeting
Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate C₈H₁₂N₂O₃S 216.26 2-acetamido, 4,5-dihydro Methyl ester Modified stability; exploratory therapeutic use

Physicochemical Properties

  • Solubility : The potassium salt exhibits superior water solubility due to ionic dissociation, whereas ethyl and methyl esters are lipophilic, favoring organic solvents .
  • Melting Points : Ethyl esters (e.g., Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate) generally have lower melting points (~50–100°C) compared to salts (>150°C) .
This compound
  • Synthetic Utility : Serves as a precursor for more complex derivatives via carboxylate group reactions.
Ethyl 2-(2-Methyl-1,3-Thiazol-4-yl)Acetate
  • Intermediate Role : Widely used in multi-step syntheses of pharmaceuticals, including migraine-relieving hybrids .
  • Safety Profile : May cause respiratory and skin irritation, necessitating careful handling .
Amino-Substituted Analogs
  • Antibiotic Precursors: Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate is critical in cephalosporin synthesis, leveraging the amino group for β-lactamase resistance .
Aromatic and Complex Derivatives

Biological Activity

Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological significance. Thiazoles often exhibit a range of pharmacological effects, attributed to their ability to interact with various biological targets. The presence of the acetate group enhances its solubility and bioavailability.

1. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies have shown that compounds containing thiazole moieties can inhibit bacterial growth effectively. For instance, a study reported that derivatives with thiazole rings exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Compound MIC (µg/mL) Target Organism
This compound15.62S. aureus
This compound31.25E. coli

These results indicate its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

2. Anticancer Activity

Research has also highlighted the anticancer potential of this compound. A study investigated its effects on various cancer cell lines and found that it induced apoptosis in human cancer cells through the activation of caspase pathways.

Case Study:

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability:

Concentration (µM) Cell Viability (%)
0100
1075
2550
5030

The compound's IC50 was determined to be approximately 20 µM, suggesting that it effectively inhibits cancer cell proliferation.

The mechanism through which this compound exerts its biological effects involves interaction with specific enzymes and receptors. It has been shown to inhibit enzymes involved in critical metabolic pathways in bacteria, leading to disrupted cell wall synthesis, which is vital for bacterial survival.

Structure-Activity Relationship (SAR)

The thiazole ring's substitution pattern significantly influences the compound's biological activity. Variations in the side chains can alter lipophilicity and membrane permeability, impacting the compound's efficacy against target organisms or cells.

Comparison of Related Compounds:

Compound Biological Activity
This compoundAntimicrobial, Anticancer
Potassium 2-(2-butylamino-1,3-thiazol-4-yl)acetateEnhanced lipophilicity
Potassium 2-(2-methylamino-1,3-thiazol-4-yl)acetateModerate anticancer activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate derivatives (e.g., in ) are synthesized using acetic acid derivatives and thiazole precursors. Optimization involves adjusting reaction temperature (50–80°C), solvent polarity (e.g., ethanol or DMF), and catalysts (e.g., H2SO4). Post-synthesis, ion exchange chromatography with potassium hydroxide can yield the potassium salt. Purity is validated via HPLC (≥95%) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm the thiazole ring protons (δ 6.8–7.2 ppm) and acetate methylene group (δ 3.5–4.0 ppm).
  • Single-crystal X-ray diffraction (SHELX programs, as in ) for absolute configuration determination.
  • Mass spectrometry (ESI-MS) to verify molecular ion peaks (e.g., [M+K]<sup>+</sup> at m/z ~238) .

Q. What analytical techniques are suitable for quantifying impurities in this compound?

  • Methodological Answer : High-resolution LC-MS with a C18 column (gradient elution: 0.1% formic acid in H2O/acetonitrile) detects trace impurities (<0.1%). For inorganic residues (e.g., potassium counterion), ICP-MS or ion chromatography is recommended .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the reactivity of the thiazole-acetate moiety in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G** basis set) can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the acetate group’s carboxylate oxygen shows high electron density, favoring interactions with metal ions or enzymes (e.g., tyrosinase inhibition, as in ). Validation requires correlation with experimental data (e.g., IC50 assays) .

Q. What strategies resolve contradictions in crystallographic data between experimental and computational structures?

  • Methodological Answer : Discrepancies in bond lengths/angles (e.g., thiazole C-S vs. C-N bonds) arise from dynamic effects (e.g., crystal packing). Use:

  • Multipole refinement (SHELXL) to account for electron density distortions.
  • Molecular dynamics simulations (Amber/CHARMM) to model thermal motion.
  • Hirshfeld surface analysis to assess intermolecular interactions (e.g., hydrogen bonds with potassium ions) .

Q. How can in vivo pharmacokinetic studies (e.g., metabolite identification) be designed for this compound?

  • Methodological Answer : Administer the compound to Sprague-Dawley rats (10 mg/kg, oral/intravenous) and collect plasma/liver homogenates. Use:

  • UHPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at the thiazole methyl group or acetate hydrolysis).
  • Stable isotope labeling (e.g., ¹³C-acetate) to track metabolic pathways. Compare with in vitro microsomal assays (CYP450 isoforms) .

Q. What experimental approaches validate the compound’s hypothesized antioxidant activity?

  • Methodological Answer :

  • DPPH/ABTS radical scavenging assays to measure IC50 values (compared to ascorbic acid).
  • SOD/CAT enzyme activity assays in hepatocyte cell lines (e.g., HepG2) under oxidative stress (H2O2-induced).
  • ROS detection via fluorescence probes (e.g., DCFH-DA) .

Data Analysis and Reproducibility

Q. How can batch-to-batch variability in synthetic yield be minimized?

  • Methodological Answer : Implement Design of Experiments (DoE) to optimize critical parameters (e.g., reaction time, stoichiometry). Use PAT tools (e.g., in situ FTIR) for real-time monitoring. Statistical analysis (ANOVA) identifies significant factors (e.g., pH control for potassium salt precipitation) .

Q. What causes discrepancies between computational binding affinity predictions and experimental IC50 values?

  • Methodological Answer : Differences arise from solvation effects (implicit vs. explicit solvent models) or protein flexibility (rigid docking vs. MD simulations). Use free energy perturbation (FEP) or MM-PBSA for accurate ΔG calculations. Validate with SPR or ITC binding assays .

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